molecular formula C24H31BrO4S B13847979 4-Bromo-spironolactone

4-Bromo-spironolactone

Cat. No.: B13847979
M. Wt: 495.5 g/mol
InChI Key: UZCYJGWRSOIOQH-OZCOHALCSA-N
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Description

4-Bromo-spironolactone is a derivative of spironolactone, a synthetic 17-lactone steroid. Spironolactone is a well-known potassium-sparing diuretic used primarily to treat conditions such as ascites in patients with liver disease, low-renin hypertension, hypokalemia, and Conn’s syndrome . The addition of a bromine atom to spironolactone results in this compound, which may exhibit unique properties and applications compared to its parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-spironolactone typically involves the bromination of spironolactone. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position on the spironolactone molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The bromination reaction is followed by purification steps such as recrystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-spironolactone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted spironolactone derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

4-Bromo-spironolactone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-spironolactone is similar to that of spironolactone. It acts as an aldosterone antagonist by binding to mineralocorticoid receptors in the distal renal tubules and collecting ducts. This binding inhibits the action of aldosterone, leading to increased excretion of sodium and water while conserving potassium. The bromine atom may influence the compound’s binding affinity and selectivity for its molecular targets, potentially altering its pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-spironolactone is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. This modification may result in different pharmacokinetics, binding affinities, and therapeutic effects compared to its parent compound and other similar compounds .

Properties

Molecular Formula

C24H31BrO4S

Molecular Weight

495.5 g/mol

IUPAC Name

S-[(7S,8R,9S,10R,13S,14S,17R)-4-bromo-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate

InChI

InChI=1S/C24H31BrO4S/c1-13(26)30-18-12-16-21(25)17(27)6-8-22(16,2)14-4-9-23(3)15(20(14)18)5-10-24(23)11-7-19(28)29-24/h14-15,18,20H,4-12H2,1-3H3/t14-,15-,18-,20+,22+,23-,24+/m0/s1

InChI Key

UZCYJGWRSOIOQH-OZCOHALCSA-N

Isomeric SMILES

CC(=O)S[C@H]1CC2=C(C(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C)Br

Canonical SMILES

CC(=O)SC1CC2=C(C(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C)Br

Origin of Product

United States

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